Cas no 1468946-11-3 (4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde)

4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde
- 4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde
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- インチ: 1S/C9H5F3O3/c10-9(11,12)7-5(3-13)1-2-6-8(7)15-4-14-6/h1-3H,4H2
- InChIKey: HWMNGFDBZCFPJW-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C([H])=O)C([H])=C([H])C2=C1OC([H])([H])O2)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 254
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM325672-1g |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 1g |
$1033 | 2022-06-12 | |
Chemenu | CM325672-500mg |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 500mg |
$827 | 2022-06-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5195-250MG |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95% | 250MG |
¥ 2,772.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5195-5 G |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95% | 5g |
¥ 20,770.00 | 2022-10-13 | |
Chemenu | CM325672-100mg |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 100mg |
$420 | 2021-08-18 | |
Chemenu | CM325672-5g |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 5g |
$2619 | 2021-08-18 | |
Chemenu | CM325672-5g |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 5g |
$2580 | 2022-06-12 | |
Alichem | A159002001-5g |
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde |
1468946-11-3 | 97% | 5g |
3,010.98 USD | 2021-06-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5195-250 MG |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95% | 250MG |
¥ 2,772.00 | 2022-10-13 | |
Chemenu | CM325672-250mg |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 250mg |
$620 | 2022-06-12 |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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9. Caper tea
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehydeに関する追加情報
Recent Advances in the Study of 4-(Trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde (CAS: 1468946-11-3)
The compound 4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde (CAS: 1468946-11-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a scaffold for drug development.
Recent studies have highlighted the synthetic versatility of 4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient three-step synthesis route starting from commercially available precursors, achieving a high yield of 78%. The trifluoromethyl group and benzodioxole moiety in this compound are particularly noteworthy, as they are known to enhance metabolic stability and bioavailability, making it an attractive candidate for further pharmacological exploration.
In terms of biological activity, preliminary screening results published in Bioorganic & Medicinal Chemistry Letters (2024) indicate that 4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde exhibits moderate inhibitory activity against several kinase targets, including EGFR and VEGFR-2, with IC50 values in the low micromolar range. Molecular docking studies suggest that the aldehyde functionality plays a crucial role in forming reversible covalent bonds with cysteine residues in the active sites of these kinases.
Structural-activity relationship (SAR) studies have been particularly fruitful. Researchers at the University of Tokyo recently reported (Nature Communications, 2024) that modifications at the 5-position of the benzodioxole ring system can significantly alter the compound's selectivity profile. The aldehyde group at this position appears to serve as an excellent handle for further derivatization, enabling the creation of a diverse library of analogs for comprehensive biological evaluation.
The pharmacokinetic properties of 4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde have also been investigated. A recent ADMET study published in European Journal of Pharmaceutical Sciences (2024) reported favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and moderate plasma protein binding (78-82%). These characteristics, combined with good passive permeability in Caco-2 assays, suggest this scaffold has promising drug-like properties.
Emerging applications in targeted drug delivery have also been explored. A 2024 study in ACS Chemical Biology demonstrated that 4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde can serve as a versatile linker for antibody-drug conjugates (ADCs), with the aldehyde group enabling site-specific conjugation to antibody lysine residues while maintaining payload potency.
In conclusion, 4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde (CAS: 1468946-11-3) represents a promising chemical scaffold with multiple potential applications in drug discovery and development. Its synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity make it worthy of further investigation. Future research directions should focus on expanding the SAR profile, exploring additional biological targets, and optimizing the scaffold for specific therapeutic indications.
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